Molecular Weight and Formula Differentiation vs. Unsubstituted Benzene Analog
The target compound (C₂₁H₃₁NO₃S, monoisotopic mass 377.2025 g/mol) differs from the direct unsubstituted benzene analog N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide (C₁₈H₂₅NO₃S, average mass 335.46 g/mol) by exactly three methylene units and one additional carbon (C₃H₆, +42.05 Da), corresponding to the 2,4,6-trimethyl substitution [1]. This mass difference is unambiguously detectable by LC-MS or GC-MS, providing an immediate identity verification metric upon compound receipt.
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 377.2025 g/mol (C₂₁H₃₁NO₃S) |
| Comparator Or Baseline | 335.1555 g/mol (C₁₈H₂₅NO₃S) for N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide |
| Quantified Difference | +42.0470 Da (ΔC₃H₆, three methyl groups) |
| Conditions | High-resolution mass spectrometry (HRMS) or GC-MS as per SpectraBase library entry |
Why This Matters
This mass difference enables unambiguous identity confirmation by HRMS, preventing misidentification with the unsubstituted analog during inventory or quality control.
- [1] SpectraBase. N-[2-(Adamantan-1-yloxy)-ethyl]-2,4,6-trimethyl-benzenesulfonamide. Compound ID 7QOQwNQimEe. John Wiley & Sons, Inc. (2024-2025). Exact Mass 377.202465 g/mol; Molecular Formula C₂₁H₃₁NO₃S. View Source
